trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione
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Overview
Description
TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE is a complex organic compound that belongs to the class of fused tetrahydrofuran imidazole derivatives This compound is characterized by its unique structure, which includes a furo[3,4-d]imidazole core with dibenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases that involve imidazole-containing enzymes .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic processes, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1,3-DIBENZYLTETRAHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4-DIONE: This compound shares a similar core structure but lacks the additional functional groups present in TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE.
(3aS,6aR)-1,3-DIBENZYLTETRAHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4-DIONE: Another closely related compound with slight variations in stereochemistry and functional groups.
Uniqueness
The uniqueness of TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
26340-00-1 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
WIVKAHXCBJSNDF-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]3[C@@H](C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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